molecular formula C14H15N3O2 B1438742 4-(2-amino-5-methylphenoxy)-N-methylpyridine-2-carboxamide CAS No. 1153328-34-7

4-(2-amino-5-methylphenoxy)-N-methylpyridine-2-carboxamide

Cat. No. B1438742
M. Wt: 257.29 g/mol
InChI Key: CFKSOMWLZHHXDM-UHFFFAOYSA-N
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Description

The compound “4-(2-amino-5-methylphenoxy)-N-methylpyridine-2-carboxamide” is a complex organic molecule. It contains an amine group (-NH2), a methyl group (-CH3), a phenoxy group (a benzene ring connected to oxygen), a pyridine ring, and a carboxamide group (a carbonyl group (C=O) attached to an amine). These functional groups suggest that this compound could participate in a variety of chemical reactions .


Molecular Structure Analysis

The molecular structure of a compound like this would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds between them.


Chemical Reactions Analysis

The compound contains several functional groups (amine, phenoxy, pyridine, carboxamide) that could potentially react under certain conditions. For example, the amine group might participate in acid-base reactions, while the carboxamide group could be involved in hydrolysis or condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors that could be relevant include its polarity, solubility, stability, and reactivity. These properties could be predicted using computational chemistry methods or determined experimentally .

Scientific Research Applications

Pharmacological and Biological Activities

  • Chlorogenic Acid (CGA) :

    • CGA is a naturally occurring compound found in green coffee extracts and tea.
    • It exhibits a wide range of biological and pharmacological effects, including antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, anti-microbial, anti-hypertension activities, and central nervous system stimulation.
    • CGA can modulate lipid and glucose metabolism, potentially helping to treat disorders such as hepatic steatosis, cardiovascular disease, diabetes, and obesity (Naveed et al., 2018).
  • Phenylpiracetam and its Methyl Derivative :

    • These compounds are structural analogs of piracetam and have been studied as central nervous system agents that can facilitate memory processes and attenuate impairment of cognitive functions caused by various factors.
    • The review emphasizes the importance of stereochemistry in determining the biological properties of these compounds (Veinberg et al., 2015).
  • Aminopyridines :

    • Aminopyridines are heterocyclic compounds known for their varied pharmacological activities.
    • The study highlights recent advances in synthesizing aminopyridine derivatives, their complexation with metals, and their diverse biological activities (Orie et al., 2021).
  • AICAr (5-Aminoimidazole-4-carboxamide ribonucleoside) :

    • AICAr is commonly used as an AMPK activator and has been a focal point of studies on the physiological regulation of metabolism and in cancer pathogenesis.
    • The review addresses the AMPK-dependent and AMPK-independent effects of AICAr, indicating its multifaceted role in metabolism, hypoxia, exercise, nucleotide synthesis, and cancer (Visnjic et al., 2021).

Safety And Hazards

The safety and hazards associated with this compound would depend on its reactivity, toxicity, and potential for bioaccumulation. Without specific data, it’s difficult to make accurate predictions .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. If it’s intended to be a drug, studies could focus on its pharmacokinetics, pharmacodynamics, and toxicity .

properties

IUPAC Name

4-(2-amino-5-methylphenoxy)-N-methylpyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2/c1-9-3-4-11(15)13(7-9)19-10-5-6-17-12(8-10)14(18)16-2/h3-8H,15H2,1-2H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFKSOMWLZHHXDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N)OC2=CC(=NC=C2)C(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-amino-5-methylphenoxy)-N-methylpyridine-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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